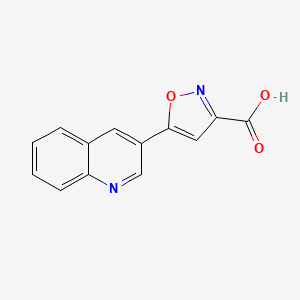

5-(3-Quinolyl)isoxazole-3-carboxylic Acid

Description

Properties

Molecular Formula |

C13H8N2O3 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

5-quinolin-3-yl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C13H8N2O3/c16-13(17)11-6-12(18-15-11)9-5-8-3-1-2-4-10(8)14-7-9/h1-7H,(H,16,17) |

InChI Key |

QBZZRGRSCWVOEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NO3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Quinolyl Isoxazole 3 Carboxylic Acid and Analogues

Strategies for Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is the key synthetic challenge. The two most prominent strategies involve the [3+2] cycloaddition of a nitrile oxide with an alkyne and the cyclization of a 1,3-dicarbonyl precursor with hydroxylamine (B1172632).

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, such as an alkyne, stands as one of the most efficient and widely utilized methods for constructing isoxazole rings. clockss.org This reaction forms two new carbon-oxygen and carbon-nitrogen bonds in a single, often highly regioselective, step.

A direct and effective route to quinolinyl-isoxazoles involves a three-component reaction utilizing a methylquinoline, a source for the nitrile oxide N-O group, and an alkyne. rsc.orgresearchgate.net Research by Zhang and co-workers, as well as Wang and Deng, has demonstrated a metal-free approach where a 2-methylquinoline (B7769805) reacts with an alkyne, such as ethyl propiolate, in the presence of tert-butyl nitrite (B80452) (TBN). rsc.orgnih.govresearchgate.net In this process, TBN serves as a convenient source of the N–O fragment, reacting with the methyl group of the quinoline (B57606) to generate a quinoline-2-carbonitrile (B74147) oxide intermediate in situ. rsc.orgresearchgate.net This reactive dipole then undergoes a [3+2] cycloaddition with the alkyne to yield the desired isoxazole ring. researchgate.net

To synthesize the target compound, 5-(3-Quinolyl)isoxazole-3-carboxylic Acid, this strategy would be adapted by starting with 3-methylquinoline. The reaction with TBN would generate quinoline-3-carbonitrile oxide, which would then react with a suitable alkyne like ethyl propiolate. The final step would be the hydrolysis of the resulting ethyl ester to the carboxylic acid.

Table 1: Three-Component Synthesis of Quinolyl-Isoxazoles via Nitrile Oxide Cycloaddition

| Quinoline Precursor | Alkyne Dipolarophile | Reagent | Isoxazole Product (Ester Form) |

| 2-Methylquinoline | Ethyl Propiolate | tert-Butyl Nitrite (TBN) | Ethyl 5-(2-Quinolyl)isoxazole-3-carboxylate |

| 3-Methylquinoline | Ethyl Propiolate | tert-Butyl Nitrite (TBN) | Ethyl 5-(3-Quinolyl)isoxazole-3-carboxylate |

A critical aspect of the nitrile oxide-alkyne cycloaddition is its regioselectivity, which dictates the substitution pattern on the resulting isoxazole ring. The reaction of an aryl nitrile oxide (like quinoline-3-carbonitrile oxide) with a terminal, electron-deficient alkyne (like ethyl propiolate) typically proceeds with a high degree of regioselectivity to form the 3,5-disubstituted isoxazole. clockss.org

This selectivity is primarily governed by Frontier Molecular Orbital (FMO) theory. In this specific reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide is dominant. The orbital coefficients are largest on the terminal (β) carbon of the propiolate and the carbon atom of the nitrile oxide. This preferred orientation leads to the formation of a transition state where the new C-C bond forms between these two atoms, ultimately placing the quinoline substituent at the 5-position and the ester group at the 3-position of the isoxazole ring. This outcome provides the precise regioisomer required for the target molecule.

The mechanism for the formation of quinolinyl-isoxazoles via the three-component reaction begins with the in situ generation of the nitrile oxide. researchgate.net The reaction is initiated by the homolytic cleavage of tert-butyl nitrite (TBN) to form a tert-butoxyl radical and nitric oxide. The tert-butoxyl radical abstracts a hydrogen atom from the methyl group of the methylquinoline, generating a quinolinyl-methyl radical. This radical species then reacts further with components derived from TBN to form an oxime intermediate, which is subsequently dehydrated under the reaction conditions to yield the crucial quinoline-carbonitrile oxide.

Once formed, this nitrile oxide dipole undergoes a concerted [3+2] cycloaddition reaction with the alkyne. The term "concerted" signifies that the two new sigma bonds are formed in a single transition state, without the formation of a stable intermediate. This pericyclic reaction pathway is characteristic of 1,3-dipolar cycloadditions and accounts for the high efficiency and stereospecificity often observed in such transformations.

A classical and highly reliable method for isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. clockss.org This approach involves two main steps for the synthesis of this compound: the preparation of the requisite β-keto ester precursor, followed by its cyclization.

The necessary precursor, ethyl 4-(quinolin-3-yl)-2,4-dioxobutanoate, can be synthesized via a crossed Claisen condensation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of an ester, in this case, ethyl quinoline-3-carboxylate, with a ketone, such as acetone (B3395972), in the presence of a strong base like sodium ethoxide. fiveable.melibretexts.org The base deprotonates the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the quinoline ester. Subsequent elimination of the ethoxide leaving group yields the 1,3-dicarbonyl compound, 1-(quinolin-3-yl)butane-1,3-dione.

In the second step, this quinolinyl-substituted β-diketone is treated with hydroxylamine hydrochloride. clockss.org The reaction proceeds via initial condensation of the hydroxylamine with one of the carbonyl groups to form an oxime intermediate. This is followed by an intramolecular cyclization, where the oxime's hydroxyl group attacks the second carbonyl. A final dehydration step then occurs, leading to the formation of the aromatic isoxazole ring. This sequence typically yields the 3,5-disubstituted product, where the substitution pattern is determined by which carbonyl group undergoes the initial condensation.

Table 2: Synthesis of Quinolyl-Isoxazole via Dicarbonyl Cyclization

| Step | Precursor 1 | Precursor 2 | Reagent/Conditions | Intermediate/Product |

| 1. Claisen Condensation | Ethyl quinoline-3-carboxylate | Acetone | Sodium Ethoxide (NaOEt) | 1-(Quinolin-3-yl)butane-1,3-dione |

| 2. Cyclization | 1-(Quinolin-3-yl)butane-1,3-dione | Hydroxylamine Hydrochloride | Heat / Base | 3-Methyl-5-(quinolin-3-yl)isoxazole |

Note: This specific example yields a 3-methyl analogue. To obtain the 3-carboxylic acid, the precursor would need to be a β-keto ester like diethyl 2-(quinoline-3-carbonyl)malonate.

Beyond the two primary methods, other strategies exist for constructing the isoxazole core, which could potentially be adapted for the synthesis of quinoline-substituted analogues. One such method is a one-pot, three-component synthesis involving an acid chloride, a terminal alkyne, and hydroxylamine hydrochloride, catalyzed by a palladium/copper system. clockss.org In this sequence, a Sonogashira-type coupling first generates a β-ynone intermediate, which then undergoes an in situ cyclocondensation with hydroxylamine to afford the 3,5-disubstituted isoxazole. clockss.org

Applying this to the target molecule, quinoline-3-carbonyl chloride could be coupled with a suitable terminal alkyne that contains a masked or precursor carboxylic acid function. Subsequent reaction with hydroxylamine would then form the desired isoxazole ring system. While less directly documented for this specific target, this approach highlights the versatility of one-pot tandem reactions in efficiently building complex heterocyclic structures from simple, readily available starting materials. clockss.org

1,3-Dipolar Cycloaddition Reactions

Strategies for Quinoline Ring Formation and Functionalization

The quinoline core is a foundational component of the target molecule. Its synthesis and functionalization are critical preliminary steps. Methodologies range from classical cyclization reactions to modern cross-coupling techniques, which allow for the precise introduction of substituents necessary for further elaboration.

Oxidative Annulation Strategies for Quinoline Derivatives

Oxidative annulation has emerged as a powerful tool for the construction of quinoline rings, often proceeding through transition-metal-catalyzed C-H bond activation. nih.gov These methods provide an atom-economical route to polysubstituted quinolines from readily available starting materials. For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with two molecules of an alkyne can selectively yield quinoline derivatives. mdpi.com The selectivity of such reactions can be dependent on the choice of oxidant, with copper and silver salts being common choices. mdpi.com

Another approach involves the copper-catalyzed [3+2+1] annulation of anthranils with phenylacetaldehydes, which utilizes dioxygen as the terminal oxidant to afford functionalized quinolines. nih.gov These strategies represent an efficient alternative to traditional methods like the Skraup or Friedländer syntheses, which often require harsh conditions. rsc.orgresearchgate.net

Table 1: Examples of Oxidative Annulation for Quinoline Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| [RhCp*Cl2]2 / Cu(OAc)2 | Functionalized Pyridines + Alkynes | Involves cascade C-H activation at the 2- and 3-positions of the pyridine (B92270) ring. | mdpi.com |

| Cu(0) / AgOTf / O2 | Anthranils + Phenylacetaldehydes | A [3+2+1] annulation strategy providing 8-acylquinolines under mild conditions. | nih.gov |

| Pd(OAc)2 / Ag2CO3 | Quinoline N-oxides + Unactivated Arenes | Oxidative C-H/C-H coupling to directly arylate the quinoline scaffold. | mdpi.com |

Metal-Catalyzed and Metal-Free Coupling Reactions for Quinoline Integration

Functionalizing a pre-formed quinoline ring at the C-3 position is essential for the synthesis of the target molecule. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this. mdpi.com Catalysts based on palladium, rhodium, ruthenium, and copper have been extensively used for C-H functionalization, allowing for the introduction of various groups through arylation, alkylation, and amination. researchgate.net

While C-2 and C-8 functionalizations of quinoline are more common due to electronic effects and the possibility of chelation assistance, methods for C-3 functionalization have also been developed. mdpi.com Beyond metal-catalyzed routes, metal-free approaches have gained traction. rsc.org These can involve radical-mediated processes or base-promoted homolytic aromatic substitution, offering an alternative that avoids the cost and potential toxicity of transition metals. nih.govresearchgate.net For example, a transition-metal-free autoxidative coupling of quinolines with indoles has been reported, proceeding efficiently at high temperatures. nih.gov

Integration of Isoxazole and Quinoline Moieties

The central challenge in synthesizing this compound lies in the precise and efficient linkage of the two heterocyclic systems with the correct regiochemistry.

Sequential Synthetic Pathways for Quinolyl-Isoxazole Systems

Sequential strategies involve the synthesis of one heterocycle followed by the construction of the second ring onto the first. One such pathway begins with a pre-functionalized quinoline. A plausible and widely applicable route to the target molecule starts with quinoline-3-carbaldehyde. This starting material can be converted to its corresponding aldoxime, quinoline-3-carboxaldoxime. The aldoxime is a stable precursor to the key reactive intermediate, a quinoline-3-nitrile oxide. This nitrile oxide can then be reacted in a subsequent step with an appropriate dipolarophile to form the isoxazole ring. wikipedia.orgnih.gov

Conversely, a synthesis can commence from the isoxazole moiety. In an inventive one-pot approach, substituted quinolines can be synthesized via a cascade Friedlander reaction starting from isoxazole precursors. chemicalbook.com This method involves the reductive opening of the isoxazole ring to generate an in situ ortho-amino aromatic ketone, which then condenses with another ketone to form the quinoline ring. chemicalbook.com

One-Pot and Multicomponent Reactions for Heterocycle Linkage

To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) that form the linked heterocyclic system in a single operation are highly desirable. researchgate.netnih.gov A notable example is a three-component, metal-free reaction for synthesizing 3-quinolinyl-isoxazoles. nih.govnih.gov This reaction combines a 2-methyl quinoline, an alkyne (such as ethyl propiolate), and tert-butyl nitrite (TBN). nih.govnih.gov In this process, the TBN serves as an N-O source, converting the methylquinoline in situ into a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne. nih.govwikipedia.org Such methods streamline the synthesis and avoid the isolation of intermediate species.

Intramolecular cycloadditions also provide an elegant one-pot pathway. For instance, appropriately substituted methyl azaarenes bearing a propargyl group can undergo an intramolecular cycloaddition with TBN to generate complex isoxazole-fused quinazoline (B50416) alkaloids. nih.govnih.gov

Specific Synthetic Approaches for 3-Quinolyl Substitution at the Isoxazole C-5 Position

The most direct and regioselective method for constructing the 5-(3-quinolyl)isoxazole core is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is an alkene or alkyne. wikipedia.org To achieve the desired substitution pattern—quinoline at C-5 and the carboxylic acid group at C-3—a specific pairing of reactants is required.

The key strategy involves the in situ generation of quinoline-3-nitrile oxide from quinoline-3-carboxaldoxime . The aldoxime can be prepared from quinoline-3-carbaldehyde and hydroxylamine. The nitrile oxide is then generated by oxidation, for example, using sodium hypochlorite (B82951) (bleach). sciepub.com This reactive intermediate is immediately trapped by a dipolarophile. For the synthesis of the target molecule, ethyl propiolate serves as the ideal dipolarophile. The cycloaddition of the quinoline-3-nitrile oxide with ethyl propiolate yields ethyl 5-(quinolin-3-yl)isoxazole-3-carboxylate . sciepub.com This reaction generally proceeds with high regioselectivity, where the substituted carbon of the nitrile oxide (attached to the quinoline) bonds to the unsubstituted carbon of the electron-deficient alkyne, placing the quinoline moiety at the C-5 position of the resulting isoxazole. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Table 2: Key 1,3-Dipolar Cycloaddition for Core Scaffold Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Key Intermediate Product | Final Step | Reference Principle |

|---|---|---|---|---|

| Quinoline-3-carboxaldoxime | Ethyl propiolate | Ethyl 5-(quinolin-3-yl)isoxazole-3-carboxylate | Ester Hydrolysis | wikipedia.orgsciepub.com |

| 2-Methyl quinoline (+ TBN) | Ethyl propiolate | Ethyl 3-(quinolin-2-yl)isoxazole-5-carboxylate | Ester Hydrolysis | nih.govnih.gov |

Note: The second entry shows an alternative regiochemistry resulting from a different quinoline starting material.

Introduction and Manipulation of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the isoxazole ring is a critical feature for the biological activity of many analogues and serves as a handle for further derivatization. Its introduction is typically achieved through the hydrolysis of an ester precursor, a common strategy in the synthesis of heterocyclic carboxylic acids.

The hydrolysis of an ester, such as an ethyl or methyl ester, to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. In the context of isoxazole-3-carboxylic acids, this step is usually performed under either acidic or basic conditions. The choice of conditions depends on the stability of the other functional groups present in the molecule, particularly the isoxazole and quinoline rings.

Basic hydrolysis, or saponification, is a widely used method. This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) to ensure solubility. The reaction is generally heated to reflux to drive it to completion. The resulting carboxylate salt is then acidified to yield the desired carboxylic acid. Care must be taken as some isoxazole rings can be sensitive to strong basic conditions, potentially leading to ring-opening side reactions. researchgate.net

Acid-catalyzed hydrolysis is an alternative approach. This method involves heating the ester in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium. google.com For instance, the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate has been successfully accomplished using 60% aqueous H₂SO₄, offering higher yields and shorter reaction times compared to other acidic conditions. google.com

The following table summarizes typical conditions for the hydrolysis of isoxazole esters:

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| NaOH (aq) | Ethanol/Water | Reflux | Varies | Good | researchgate.net |

| KOH (aq) | THF/Water | Reflux | Varies | Good | researchgate.net |

| H₂SO₄ (60% aq) | Water | Reflux | 3.5 hours | High | google.com |

| HCl/Acetic Acid | Acetic Acid | Reflux | 9 hours | Moderate | google.com |

Once the this compound is obtained, the carboxylic acid functionality can be derivatized to a variety of other functional groups, most notably amides. The formation of amides is of significant interest in medicinal chemistry as it allows for the exploration of structure-activity relationships.

The most common method for the synthesis of isoxazole-3-carboxamides is through a coupling reaction between the isoxazole-3-carboxylic acid and a desired amine. nih.govresearchgate.net This reaction is typically facilitated by a peptide coupling reagent to activate the carboxylic acid. A wide array of coupling reagents is available, each with its own advantages in terms of reactivity, suppression of side reactions like racemization, and ease of purification. peptide.comsigmaaldrich.com

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. nih.govresearchgate.net Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), as well as aminium/uronium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective. sigmaaldrich.com

The following table provides a list of common peptide coupling reagents used for the synthesis of amides from carboxylic acids:

| Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High coupling efficiency, suitable for hindered amino acids. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | - | Fast reaction times, low racemization. |

Advanced Synthetic Techniques in Isoxazole-Quinoline Chemistry

The quest for more efficient, rapid, and environmentally friendly synthetic methods has led to the adoption of advanced techniques in the synthesis of isoxazole-quinoline scaffolds. These methods offer significant advantages over traditional synthetic approaches.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to increased product yields and purities by minimizing the formation of byproducts. nih.gov

In the context of isoxazole-quinoline synthesis, microwave-assisted methods have been successfully applied to various steps, including the formation of the isoxazole ring and the construction of the quinoline system. For example, the synthesis of isoxazolo[5,4-b]quinolines has been efficiently achieved through microwave-assisted cyclization reactions. These protocols often involve solvent-free conditions or the use of high-boiling point solvents that can absorb microwave energy effectively. rsc.org The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

A comparison of microwave-assisted versus conventional heating for the synthesis of certain heterocyclic compounds is presented below:

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

| Cyclization | Hours, lower yield | Minutes, higher yield | nih.gov |

| 1,3-Dipolar Cycloaddition | Long reaction times | Reduced reaction times, improved yields | nih.gov |

| Solid-phase synthesis | Slower reaction rates | Accelerated reactions | rsc.org |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of isoxazole-quinoline derivatives, several green chemistry approaches have been implemented to create more sustainable synthetic routes.

One notable approach is the use of environmentally benign solvents, with water being the most desirable. nih.gov Water-mediated reactions for isoxazole synthesis have been developed, offering advantages such as high yields, easy work-up procedures, and the potential for catalyst recycling. nih.gov Another green technique is the use of ultrasound irradiation (sonochemistry), which can enhance reaction rates and yields under milder conditions, often reducing the need for toxic catalysts and solvents. nih.gov

Solvent-free reaction conditions represent another important green chemistry strategy. By eliminating the solvent, waste is minimized, and the purification process is often simplified. These reactions are typically carried out by grinding the reactants together or by heating them in the absence of a solvent.

Key green chemistry approaches in isoxazole synthesis include:

Water-mediated reactions: Utilizing water as a solvent to reduce the use of volatile organic compounds. nih.gov

Ultrasonic irradiation: Employing ultrasound to accelerate reactions and improve efficiency. nih.gov

Solvent-free synthesis: Conducting reactions without a solvent to minimize waste. nih.gov

Use of recyclable catalysts: Employing catalysts that can be easily recovered and reused. nih.gov

Solid-phase synthesis, a technique pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides and has been extended to the construction of small molecule libraries, including heterocyclic scaffolds. libretexts.org In this methodology, one of the starting materials is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise manner. libretexts.org A key advantage of this approach is the simplification of purification, as excess reagents and byproducts can be removed by simple filtration and washing of the resin. libretexts.org

While the direct solid-phase synthesis of the this compound scaffold is not extensively documented, the principles have been applied to the synthesis of both isoxazole and quinoline libraries. nih.govmdpi.com For instance, libraries of variably substituted isoxazoles have been generated using solid-phase techniques, often employing resins such as the Merrifield resin or Wang resin. mdpi.comnih.gov These methods typically involve attaching a building block to the resin, followed by a sequence of reactions to construct the heterocyclic ring, and finally, cleavage from the resin to release the desired product.

The application of solid-phase synthesis to isoxazole and quinoline derivatives allows for the rapid generation of a large number of analogues for biological screening. The use of "tea-bag" or "split-and-mix" strategies in conjunction with solid-phase synthesis enables the efficient production of combinatorial libraries. taylorfrancis.com

The table below lists some common resins used in solid-phase organic synthesis:

| Resin | Functional Group | Linkage Type | Cleavage Conditions |

| Merrifield Resin | Chloromethyl | Benzyl ester/ether | Strong acid (e.g., HF, TFMSA) |

| Wang Resin | p-Alkoxybenzyl alcohol | Ester | Mild acid (e.g., TFA) |

| Rink Amide Resin | Amide | Amide | Mild acid (e.g., TFA) |

Reactivity and Chemical Transformations of 5 3 Quinolyl Isoxazole 3 Carboxylic Acid

Reactions of the Isoxazole (B147169) Ring

The isoxazole ring is an aromatic heterocycle, yet it possesses a characteristically weak N-O bond, making it susceptible to cleavage under certain conditions. researchgate.net This unique feature allows isoxazoles to serve as versatile synthetic intermediates. researchgate.netnih.gov

Ring-Opening Reactions of the Isoxazole Moiety

The N-O bond in the isoxazole ring is the most labile and is prone to cleavage under various conditions, including reduction, basic conditions, and photolysis. researchgate.netwikipedia.org This ring-opening provides access to a range of difunctionalized compounds, effectively making the isoxazole ring a masked form of these synthetic units. researchgate.net

Reductive Ring-Opening : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is a common method for cleaving the N-O bond. mdpi.com This reaction typically yields a β-enaminone, which is a versatile precursor for the synthesis of other heterocyclic systems. mdpi.com

Base-Mediated Ring-Opening : Strong bases can also induce the cleavage of the isoxazole ring, leading to various difunctionalized intermediates depending on the substitution pattern and reaction conditions. researchgate.net

Photochemical Ring-Opening : Under UV irradiation, the weak N-O bond of the isoxazole ring can break, leading to a rearrangement. wikipedia.org This process often proceeds through a transient azirine intermediate, which can subsequently rearrange to form a more stable oxazole. wikipedia.org

| Reaction Type | Reagents/Conditions | Typical Product(s) | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | β-Enaminone | mdpi.com |

| Base-Mediated Cleavage | Strong Base (e.g., NaOEt) | 1,3-dicarbonyls, β-ketonitriles | researchgate.net |

| Photolysis | UV Irradiation | Oxazole (via azirine intermediate) | wikipedia.org |

Electrophilic Substitution Reactions on the Isoxazole Core

While the isoxazole ring is generally considered electron-rich, its reactivity towards electrophilic substitution is influenced by the substituents present. The C-4 position is the most common site for electrophilic attack due to its higher electron density compared to the C-5 position, which is adjacent to the electronegative oxygen atom. The carboxylic acid at C-3 and the quinolyl group at C-5 will deactivate the ring towards electrophilic attack. However, under forcing conditions, reactions such as halogenation and nitration can occur.

Methodologies for the synthesis of isoxazoles often involve the electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes, where an electrophile (e.g., ICl, Br₂) adds to the alkyne, initiating ring closure. nih.govorganic-chemistry.org This highlights the ability of the forming ring system to react with electrophiles. For a pre-formed ring like in 5-(3-quinolyl)isoxazole-3-carboxylic acid, direct electrophilic substitution is challenging but can be achieved.

Functionalization and Derivatization at the Isoxazole C-4 and C-5 Positions

Functionalization of the isoxazole ring, particularly at the C-4 and C-5 positions, provides a route to novel derivatives with potentially altered biological activities.

C-4 Functionalization : The C-4 position, being the most nucleophilic carbon on the ring, is the primary site for electrophilic substitution. Halogenation (e.g., with ICl or Br₂) can introduce a useful handle for further transformations, such as palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Palladium-catalyzed C-H arylation at the C-4 position of 3,5-disubstituted isoxazoles has been extensively described. researchgate.net

C-5 Functionalization : While direct electrophilic attack at C-5 is disfavored, functionalization can be achieved through other means. For instance, nucleophilic aromatic substitution (SNAr) reactions can occur at the C-5 position if a suitable leaving group, such as a nitro group, is present. rsc.org In the case of the title compound, the C-5 position is already occupied by the quinolyl group, precluding direct substitution at this site without cleavage of the C-C bond. However, derivatization strategies often begin with simpler isoxazole precursors where the C-5 position can be modified before the introduction of the quinolyl moiety. mdpi.com

| Position | Reaction Type | Example Reagents | Typical Outcome | Reference |

| C-4 | Halogenation | ICl, I₂, Br₂ | 4-Halo-isoxazole | organic-chemistry.org |

| C-4 | C-H Arylation | Aryl halide, Pd catalyst | 4-Aryl-isoxazole | researchgate.net |

| C-5 | SNAr (on precursor) | Nucleophile (e.g., amine, alkoxide) | 5-Substituted isoxazole | rsc.org |

Reactions of the Quinoline (B57606) Ring

The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a molecule where the benzene part (carbocycle) is electron-rich and behaves similarly to naphthalene, while the pyridine part (heterocycle) is electron-deficient due to the electronegative nitrogen atom.

Electrophilic Aromatic Substitution on the Quinoline System

Electrophilic aromatic substitution on the quinoline ring occurs preferentially on the more electron-rich benzene ring. quimicaorganica.org The electron-withdrawing nature of the nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. The substitution pattern is further dictated by the stability of the resulting cationic intermediate (sigma complex).

Attack at positions 5 and 8 is favored because the positive charge in the intermediate can be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In contrast, attack at positions 6 and 7 leads to less stable intermediates. quimicaorganica.org Therefore, reactions like nitration, sulfonation, and halogenation on the quinoline moiety of this compound are expected to yield 5- and 8-substituted derivatives.

Oxidation and Reduction Pathways of the Quinoline Moiety

The reactivity of the quinoline ring towards oxidation and reduction is also governed by the distinct nature of its two fused rings.

Oxidation : The electron-rich benzene ring is more susceptible to oxidation than the electron-deficient pyridine ring. orientjchem.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). The isoxazole ring and its carboxylic acid substituent would likely also be affected under such strong oxidizing conditions.

Reduction : The electron-deficient pyridine ring is more readily reduced than the benzene ring. Catalytic hydrogenation (e.g., with Pt, Pd, or Ni catalysts) can selectively reduce the heterocyclic ring to give a 1,2,3,4-tetrahydroquinoline (B108954) derivative. More vigorous conditions are required to reduce the carbocyclic ring.

| Reaction Type | Reagents/Conditions | Affected Ring | Typical Product | Reference |

| Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Benzene | 5- and 8-substituted quinoline | quimicaorganica.org |

| Oxidation | KMnO₄, heat | Benzene | Pyridine-2,3-dicarboxylic acid | orientjchem.org |

| Reduction | H₂, Pt catalyst | Pyridine | 1,2,3,4-Tetrahydroquinoline | N/A |

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the C-3 position of the isoxazole ring in this compound is a versatile functional group that serves as a primary handle for chemical modification. Its reactivity is central to the synthesis of a wide array of derivatives for various research applications, including the development of new therapeutic agents and biological probes. Standard organic chemistry transformations can be applied to this group to generate esters, amides, and other related structures.

Esterification and Amidation Reactions for Derivatization

Esterification and amidation are fundamental reactions for derivatizing this compound. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for exploring structure-activity relationships (SAR) in medicinal chemistry. nih.govnih.gov

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can be reacted with an alkyl halide in the presence of a base.

Amidation: The formation of amides from this compound is a key strategy for creating analogues with diverse biological activities. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common methods include:

Coupling Reagents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. researchgate.net These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl halide reacts readily with a wide range of primary and secondary amines to yield the corresponding amides. researchgate.netbohrium.com

These derivatization reactions have been successfully applied to various isoxazole-3-carboxylic acid scaffolds, leading to the synthesis of libraries of compounds for biological screening. nih.govnih.gov

Table 1: Examples of Amidation and Esterification Reagents for Carboxylic Acids

| Reaction Type | Reagent/Method | Conditions | Product |

|---|---|---|---|

| Amidation | Amine, EDC, HOBt, TEA | DCM or DMF, Room Temp | Amide |

| Amidation | 1. Oxalyl Chloride, DCM; 2. Amine, TEA | DCM, 0°C to Room Temp | Amide |

| Esterification | Alcohol, H₂SO₄ (catalyst) | Reflux | Ester |

Decarboxylation Studies of Isoxazole Carboxylic Acids

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for isoxazole carboxylic acids. The stability of the isoxazole ring system under decarboxylative conditions is a key consideration. Thermal decarboxylation of certain isoxazole carboxylic acids can occur, although the required temperatures can be high. For instance, studies on 5-methylisoxazole-3-carboxylic acid have investigated its thermodynamic properties related to decarboxylation. researchgate.net

The ease of decarboxylation can be influenced by the substituents on the isoxazole ring. In some cases, the reaction can be facilitated by metal catalysts. For example, silver-catalyzed oxidative decarboxylation has been used in the synthesis of oxazoles from α-oxocarboxylates, a related reaction class. acs.org While specific studies on the decarboxylation of this compound are not extensively documented in the provided literature, the general principles suggest that harsh thermal conditions would be required, which could potentially lead to the degradation of the quinoline or isoxazole rings. Milder, catalyzed methods would likely be necessary to achieve clean conversion to 5-(3-quinolyl)isoxazole. organic-chemistry.org

Derivatization for Conjugation and Prodrug Research

The carboxylic acid group of this compound is an ideal attachment point for conjugation to other molecules or for the creation of prodrugs. nih.gov

Prodrug Strategies: A common prodrug strategy for carboxylic acid-containing drugs is to mask the polar carboxyl group as an ester. This increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.govacs.org Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester, releasing the active carboxylic acid parent drug. This approach can improve oral bioavailability and cellular uptake. nih.gov Simple alkyl or aryl esters can serve as effective prodrugs.

Conjugation: The carboxylic acid can be activated and reacted with nucleophilic groups (e.g., amines, alcohols, thiols) on other molecules to form stable conjugates. This is useful for attaching the molecule to:

Biopolymers: Conjugation to proteins or peptides can be achieved using carbodiimide (B86325) chemistry, similar to amidation. thermofisher.com

Fluorescent Labels: Derivatization with fluorescent amines or hydrazines allows for the creation of probes for biological imaging and assays. nih.gov

Solubilizing Moieties: Attaching polar groups like polyethylene (B3416737) glycols (PEGs) can significantly increase the aqueous solubility of the compound.

These derivatization strategies are pivotal in transforming a lead compound into a tool for chemical biology or a potential therapeutic candidate with improved pharmacokinetic properties. acs.org

Inter-Ring Transformations and Remote Modifications

Beyond reactions at the carboxylic acid group, the heterocyclic rings of this compound can also undergo chemical transformations. These modifications can involve the alteration of the isoxazole ring itself or modifications to the peripheral quinoline ring system.

Inter-Ring Transformations of the Isoxazole Nucleus: The isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions, which can lead to ring-opening or ring-transformation reactions. nih.govmdpi.com

Reductive Ring Opening: Catalytic hydrogenation or treatment with other reducing agents can cleave the N-O bond, typically leading to the formation of an enaminone intermediate. This reactive intermediate can then be used to construct other heterocyclic systems.

Isomerization: Under thermal or catalytic (e.g., Fe(II)) conditions, isoxazoles can rearrange to form isomeric heterocycles, such as oxazoles. researchgate.net This transformation often proceeds through an azirine intermediate. researchgate.net Molybdenum hexacarbonyl has also been used to mediate the ring expansion of isoxazoles into 4-pyridones. nih.gov

Remote Modifications of the Quinoline Ring: The quinoline ring system is a robust aromatic structure that can be modified at various positions, though the reactivity will be influenced by the isoxazole substituent.

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution will be directed by the existing quinoline nitrogen and the deactivating effect of the isoxazole ring.

Modification of the Quinoline Nitrogen: The nitrogen atom of the quinoline ring is basic and can be quaternized by reacting with alkyl halides. researchgate.net It can also be oxidized to an N-oxide, which can then be used to introduce other functional groups onto the quinoline ring. researchgate.net The modification of the quinoline ring is a common strategy in medicinal chemistry to alter the biological activity of natural products and other bioactive scaffolds. nih.govresearchgate.net

These more complex transformations allow for profound structural modifications to the this compound scaffold, enabling the exploration of novel chemical space and the generation of derivatives with significantly altered shapes and properties.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-(3-Quinolyl)isoxazole-3-carboxylic acid. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For the quinoline (B57606) moiety, characteristic signals are expected in the aromatic region. The isoxazole (B147169) ring protons will also exhibit distinct chemical shifts. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the range of 160-180 ppm. libretexts.org The carbons of the quinoline and isoxazole rings will have characteristic chemical shifts that can be assigned with the aid of two-dimensional (2D) NMR techniques.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. These experiments are crucial for the definitive assignment of all proton and carbon signals, leaving no ambiguity in the structure of this compound.

Interactive Data Table: Representative NMR Data for Isoxazole and Carboxylic Acid Moieties

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Carboxylic Acid, -COOH) | 10.0 - 13.0 | Broad singlet, position can be concentration and solvent dependent. |

| ¹³C (Carbonyl, -C OOH) | 160 - 185 | Deshielded due to the electronegative oxygen atoms. libretexts.org |

| ¹H (Isoxazole Ring) | 7.0 - 9.0 | Chemical shifts are influenced by the substituents on the ring. |

| ¹³C (Isoxazole Ring) | 100 - 160 | Specific shifts depend on the position within the ring and substitution. |

| ¹H (Quinoline Ring) | 7.5 - 9.5 | Complex multiplet patterns are typical for the aromatic protons. |

| ¹³C (Quinoline Ring) | 120 - 150 | Aromatic carbons with distinct chemical shifts. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS-ESI)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a commonly employed method for this purpose.

In HRMS-ESI, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. This allows for the determination of the exact molecular weight, which can then be used to confirm the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner, offering clues to its connectivity.

For this compound, the protonated molecule [M+H]⁺ would be a prominent ion in the positive ion mode. Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways, providing an additional layer of structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. libretexts.org

C=N and C=C Stretching (Quinoline and Isoxazole Rings): Multiple bands in the 1450-1650 cm⁻¹ region are indicative of the aromatic and heteroaromatic ring systems.

C-O Stretch (Carboxylic Acid and Isoxazole Ring): Absorptions in the 1200-1300 cm⁻¹ range can be attributed to C-O stretching vibrations.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl (-C =O) | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic/Heteroaromatic | C=C and C=N Stretch | 1450 - 1650 | Medium to Strong |

| Carboxylic Acid/Isoxazole | C-O Stretch | 1200 - 1300 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a single crystal of suitable quality would allow for the elucidation of its crystal structure.

This technique provides highly accurate information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the compound. The crystal structure of a similar compound, 5-methylisoxazole-4-carboxylic acid, has been reported to exhibit strong intermolecular O-H···N hydrogen bonds. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Analysis (e.g., LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net This method is invaluable for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

HPLC separates the components of a mixture based on their differential interactions with a stationary and a mobile phase. The separated components then enter the mass spectrometer, which provides molecular weight and structural information for each component. This allows for the confident identification and quantification of the target compound and any impurities that may be present. LC/MS is also a critical tool in pharmacokinetic studies to determine the concentration of a compound in biological matrices. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Furthermore, DFT is instrumental in analyzing the electronic properties through the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Electronic Properties using DFT

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

Molecular Orbital Theory Applications for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. While DFT has become more prevalent, semi-empirical methods like MINDO/3 (Modified Intermediate Neglect of Differential Overlap) and PPP (Pariser-Parr-Pople) calculations have historically been applied to predict the reactivity of conjugated systems. These methods can be used to calculate atomic charge distributions and electron densities, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For 5-(3-Quinolyl)isoxazole-3-carboxylic acid, these calculations can help in understanding the reactivity of the quinoline (B57606) and isoxazole (B147169) rings. The computed values from these theories can show how the 3-isoxazolol ring can mimic a carboxylic function. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For this compound, docking studies can be performed against various biological targets to explore its therapeutic potential. For instance, given that both quinoline and isoxazole derivatives have shown activity against enzymes like xanthine (B1682287) oxidase or various kinases, these would be logical targets for docking simulations. nih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. The results are often presented as a docking score, which estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. nih.gov

Table 2: Illustrative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Xanthine Oxidase | -8.5 | Ser876, Thr1010, Arg880 |

| VEGF Receptor 2 | -9.2 | Cys919, Asp1046, Glu885 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility in different environments, such as in solution. When combined with docking results, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the complex over a period of nanoseconds, researchers can observe how the ligand and protein interact and adjust their conformations, providing a more dynamic and realistic picture of the binding event. mdpi.com These simulations can also be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and steric properties. The resulting model, often a mathematical equation, can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Reaction Mechanism Elucidation and Energetic Pathway Analysis

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions and analyze their energetic pathways. For the synthesis of this compound, which likely involves a cycloaddition reaction to form the isoxazole ring, theoretical calculations can be used to map out the entire reaction coordinate. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction kinetics and thermodynamics.

Structure Activity Relationship Sar Investigations of 5 3 Quinolyl Isoxazole 3 Carboxylic Acid Derivatives

Impact of Substitutions on the Isoxazole (B147169) Ring

The isoxazole ring is a five-membered heterocycle that serves as a key structural component in numerous bioactive compounds. nih.gov Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in drug design. In the context of 5-(3-Quinolyl)isoxazole-3-carboxylic acid, modifications to the isoxazole ring, particularly the positioning of the quinoline (B57606) substituent and the role of the carboxylic acid group, are critical determinants of biological activity.

Research on other isoxazole derivatives has shown that the substitution pattern is critical for activity. For instance, studies on diarylisoxazoles as antimitotic agents revealed that 4,5-disubstituted isomers exhibited greater activity than their 3,4-disubstituted counterparts. nih.gov This suggests that placing a large aromatic group, such as quinoline, at position 5 of the isoxazole ring may be advantageous for certain biological activities, as it provides a specific orientation for interaction with target proteins or enzymes. The position of the substituent dictates the vector and trajectory of the group, which can be crucial for fitting into a specific binding pocket.

Table 1: General Impact of Aromatic Moiety Position on Isoxazole Activity

| Isoxazole Substitution Pattern | General Activity Trend | Rationale |

|---|---|---|

| 3,5-Disubstituted | Often potent | Allows for distinct vectoral orientation of functional groups, potentially mimicking key interactions of endogenous ligands. |

| 4,5-Disubstituted | Potent in some classes (e.g., antimitotics) | The adjacent bulky groups can create a specific molecular conformation required for binding. nih.gov |

Therefore, the placement of the quinoline moiety at the 5-position of the isoxazole ring in the parent compound is likely a key determinant of its biological profile, and shifting it to other positions, such as the 4-position, would be expected to significantly alter its activity.

The carboxylic acid group is a common feature in many pharmaceuticals, playing a vital role in a molecule's pharmacodynamic and pharmacokinetic properties. researchgate.net Its ability to ionize at physiological pH allows it to form strong ionic interactions and hydrogen bonds, which are often critical for anchoring a molecule to its biological target. nih.gov

In the this compound scaffold, the carboxylic acid at the C-3 position is considered a crucial pharmacophoric element. SAR studies on analogous compounds consistently highlight its importance:

Enhanced Activity: In studies involving similar heterocyclic scaffolds, the hydrolysis of an ester (e.g., a methoxycarbonyl group) to the corresponding carboxylic acid led to a significant increase in biological activity, such as cytoprotective effects. nih.gov This conversion enhances polarity and the potential for hydrogen bonding.

Essential for Binding: For many enzyme inhibitors, the carboxylate group is essential for binding to the active site. For example, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives, this scaffold was identified as the basis for potent xanthine (B1682287) oxidase inhibition. nih.gov Similarly, SAR analysis of certain quinoline derivatives revealed that a carboxylic acid group at position 3 was crucial for inhibitory activity against IGF receptors. researchgate.net

Bioisosteric Importance: The acidity and planar nature of the isoxazole ring make the 3-carboxyl group a key feature. It can act as a bioisostere for other acidic moieties, and its presence often dictates the molecule's interaction with target enzymes or receptors. nih.gov

The ionized carboxylate can form salt bridges with positively charged amino acid residues (like lysine (B10760008) or arginine) in a protein's active site, providing a strong anchoring point that is often a prerequisite for potent biological activity.

Impact of Substitutions on the Quinoline Ring

The quinoline ring system is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties. nih.govresearchgate.net Modifications to this part of the this compound molecule can fine-tune its electronic properties, lipophilicity, and steric profile.

The quinoline nucleus is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom at position 1 gives the ring its characteristic basicity and ability to act as a hydrogen bond acceptor. nih.gov Altering the position of this nitrogen atom, for example, by substituting the quinoline with an isoquinoline (B145761) (where the nitrogen is at position 2), would fundamentally change the molecule's electronic distribution and three-dimensional structure.

While direct SAR studies comparing quinoline and isoquinoline attached to the isoxazole core are not extensively documented, the position of the nitrogen is known to be critical. It influences the molecule's dipole moment and the accessibility of the nitrogen's lone pair of electrons for hydrogen bonding. Protonation of the quinoline nitrogen can occur under physiological conditions, creating a positive charge that can engage in ionic interactions. nih.gov Moving the nitrogen to a different position would alter these properties and, consequently, the molecule's binding affinity and selectivity for its biological target.

Adding substituents to the quinoline ring is a classic strategy for optimizing the activity of a lead compound. The nature and position of these substituents can have profound effects.

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent influences the reactivity and binding interactions of the quinoline ring.

Electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can increase electron density in the ring system. In some quinoline-imidazole hybrids, methoxy substitutions were found to improve antimalarial activity and selectivity. researchgate.net A 2-methyl substitution on a quinoline ring attached to an isoxazole was also found to be a feature in a promising cytotoxic compound. aminer.cn

Electron-withdrawing groups such as halogens (F, Cl, Br) or trifluoromethyl (-CF₃) can decrease electron density. Fluorine or trifluoromethyl groups on aromatic rings attached to isoxazoles have been shown to promote cytotoxicity. mdpi.com In other quinoline series, the presence of a halogen atom significantly enhanced antimalarial activity. researchgate.net Bromine substitution on the quinoline ring has also been linked to improved activity. researchgate.net

Steric Effects and Positional Isomerism: The size and location of the substituent are also critical. A bulky group might enhance activity by promoting favorable van der Waals interactions, or it could decrease activity due to steric hindrance, preventing the molecule from fitting into its binding site. SAR studies on other quinoline derivatives have shown that substitution at positions 6 and 8 can be particularly impactful.

Table 2: Observed Effects of Substituents on Quinoline/Aryl Rings in Related Heterocyclic Compounds

| Substituent | Position (on Quinoline/Aryl Ring) | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Methyl (-CH₃) | 2 | Increased cytotoxicity | 4-phenyl-5-quinolinyl isoxazoles aminer.cn |

| Methoxy (-OCH₃) | Various | Improved antimalarial activity | Quinoline-imidazole hybrids researchgate.net |

| Bromine (-Br) | Various | Improved antimalarial activity | Quinoline-imidazole hybrids researchgate.net |

These findings suggest that small, lipophilic, and electron-withdrawing or -donating groups strategically placed on the quinoline ring of this compound could significantly modulate its biological potency.

Role of Linker Length and Flexibility in Bifunctional Compounds

Bifunctional compounds, which consist of two pharmacophores connected by a linker, are an emerging strategy in drug design. These molecules can interact with two different targets or two sites on the same target, often leading to enhanced potency, selectivity, or a novel mechanism of action. Should the this compound scaffold be used as a component in such a molecule, the nature of the linker would be of paramount importance.

Linker Length: The length of the linker dictates the distance between the two pharmacophoric units. An optimal length is required to allow both units to bind to their respective targets simultaneously without inducing strain. Linkers that are too short may prevent simultaneous binding, while those that are too long might lead to unfavorable entropic costs or nonspecific interactions. researchgate.net

Linker Flexibility:

Flexible linkers , such as those based on alkyl chains or polyethylene (B3416737) glycol (PEG), allow the connected moieties to adopt multiple conformations, which can be advantageous for finding the optimal binding orientation. Glycine-serine repeats are also commonly used to provide flexibility and improve solubility.

Rigid linkers , incorporating elements like piperazine (B1678402) rings, alkynes, or cyclic structures, restrict the conformational freedom of the molecule. researchgate.net This can be beneficial if a specific, fixed orientation between the two pharmacophores is required for high-affinity binding, as it reduces the entropic penalty upon binding. researchgate.net

Linker Composition: The chemical makeup of the linker influences the molecule's physicochemical properties, such as solubility and cell permeability. Incorporating hydrophilic groups (e.g., amides, ethers) can improve aqueous solubility, while more lipophilic linkers can enhance membrane permeability.

Stereochemical Considerations in SAR Studies

A comprehensive review of scientific literature and chemical databases was conducted to gather information regarding the stereochemical aspects of the structure-activity relationship (SAR) for this compound and its derivatives. This investigation aimed to identify studies that have explored the impact of stereoisomerism on the biological activity of these compounds.

Despite a thorough search, no specific research articles, reviews, or data repositories were found that detail the synthesis of individual stereoisomers (enantiomers or diastereomers) of this compound derivatives or the comparative analysis of their biological activities. The introduction of chiral centers into the quinoline ring, the isoxazole ring, or any appended substituents would necessitate such stereochemical considerations. However, the existing body of published research appears to not yet have addressed this specific area of investigation for this class of compounds.

Consequently, as of the date of this article, there are no available research findings or data tables to present regarding the stereochemical considerations in the SAR of this compound derivatives.

Mechanistic Studies of Biological Interactions Research Focus

Investigation of Molecular Targets and Pathways

The quinoline (B57606) and isoxazole (B147169) scaffolds are present in numerous compounds designed to interact with specific biological targets, thereby modulating physiological and pathological pathways.

Derivatives of isoxazole have been widely explored as inhibitors of various enzymes implicated in disease.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are of significant interest in cancer therapy turkjps.org. Isoxazole-containing compounds have been identified as potential HDAC inhibitors. For instance, a novel isoxazole-3-hydroxamate based compound, SS-208, was identified as a selective HDAC6 inhibitor nih.gov. The crystal structure of the Danio rerio HDAC6 in complex with SS-208 revealed a bidentate coordination of the active-site zinc ion, which differs from the binding mode of other phenylhydroxamate-based inhibitors nih.gov. Another study identified HDAC6 inhibitors based on a 3-hydroxy-isoxazole zinc-binding group, with the most active compound showing an IC50 of 700 nM nih.gov. The nature of the heterocycle directly connected to the zinc-binding group has been shown to be a key factor in modulating the potency and selectivity of HDAC6 inhibitors acs.org.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine metabolism and is a target for the treatment of hyperuricemia and gout nih.gov. Several studies have reported on isoxazole derivatives as potent xanthine oxidase inhibitors. A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and showed inhibitory activity in the micromolar to submicromolar range nih.gov. Another study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids identified a compound with an IC50 value of 0.13 μM, which was significantly more potent than the known drug allopurinol nih.gov. Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor of xanthine oxidase nih.gov.

Phosphodiesterase: While specific studies on 5-(3-Quinolyl)isoxazole-3-carboxylic acid and phosphodiesterase are not readily available, the isoxazole scaffold is a common feature in compounds designed to inhibit these enzymes, which are crucial in signal transduction pathways.

Lipoxygenases (LOX): Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators nih.gov. Isoxazole derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX). A study on 4,5-diaryl-isoxazole-3-carboxylic acids identified potent inhibitors of cellular 5-LOX product synthesis, with IC50 values as low as 0.24 μM nih.govulakbim.gov.trulakbim.gov.tr. These compounds are thought to target the 5-lipoxygenase-activating protein (FLAP) nih.govulakbim.gov.trulakbim.gov.tr.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and pain. Isoxazole derivatives have been designed as selective COX-2 inhibitors. The diaryl structure with a five-membered core ring, such as isoxazole, is a common feature in coxibs, a class of anti-inflammatory drugs nih.gov.

Table 1: Enzyme Inhibition by Isoxazole Derivatives

| Enzyme Target | Isoxazole Derivative Class | Reported IC50 Values | Reference |

|---|---|---|---|

| Histone Deacetylase 6 (HDAC6) | 3-hydroxy-isoxazoles | 700 nM | nih.gov |

| Xanthine Oxidase (XO) | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | 0.13 µM | nih.gov |

Isoxazole-containing compounds have also been studied for their ability to modulate the activity of various receptors. A notable example is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are glutamate receptors in the central nervous system. Studies have shown that certain bis(isoxazole) derivatives can act as allosteric modulators of AMPA receptors, potentiating kainate-induced currents mdpi.com. The modulation of AMPA receptor desensitization by extracellular protons has also been investigated, suggesting a role for such mechanisms in synaptic transmission nih.govresearchgate.net.

The interaction between small molecules and their protein targets is fundamental to their biological activity. Molecular docking and other computational studies are often employed to understand these interactions. For instance, docking studies of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives with xanthine oxidase revealed key interactions with amino acid residues at the binding site, providing a rationale for their inhibitory activity nih.gov. Similarly, molecular modeling of tetrahydroquinoline-isoxazole hybrid compounds has been used to understand their binding to cholinesterases researchgate.net.

Cellular Mechanism of Action Studies (In Vitro Research)

In vitro studies using cell cultures are crucial for elucidating the cellular effects of novel compounds.

A significant area of research for quinoline and isoxazole derivatives is their potential as anticancer agents. A study on 4-phenyl-5-quinolinyl substituted isoxazole analogues demonstrated potent cytotoxicity against esophageal squamous cell carcinoma (ESCC) cell lines, with IC50 values of less than 20 nmol/L nih.gov. The mechanism of action was found to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis nih.gov.

Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. Several isoxazole derivatives have been shown to induce apoptosis in cancer cells researchgate.net. For example, the isoxazole derivative of usnic acid was found to induce an endoplasmic reticulum (ER) stress response in breast cancer cells, leading to a form of cell death with features of both apoptosis and paraptosis nih.gov. Another study on novel synthetic isoxazole derivatives demonstrated pro-apoptotic activity in various cancer cell lines, including leukemia and glioblastoma cells researchgate.net. Similarly, a quinazoline-based carboxylic acid derivative was shown to induce apoptosis in a human breast cancer cell line mdpi.comnih.gov.

Table 2: In Vitro Cellular Effects of Quinoline and Isoxazole Derivatives

| Cell Line | Compound Class | Effect | Reported IC50 | Reference |

|---|---|---|---|---|

| Esophageal Squamous Cell Carcinoma (ESCC) | 4-phenyl-5-quinolinyl substituted isoxazoles | Inhibition of proliferation, cell cycle arrest, apoptosis | < 20 nmol/L | nih.gov |

| Breast Cancer Cells | Isoxazole derivative of usnic acid | ER stress, apoptosis-like cell death | Not specified | nih.gov |

Mechanisms of Antimicrobial Action against Specific Pathogens

The antimicrobial properties of quinoline-isoxazole hybrids are of significant interest in the ongoing battle against infectious diseases. While direct mechanistic studies on this compound are limited, research on structurally related quinoline and isoxazole derivatives provides strong indications of its potential mechanisms of action. The primary mode of antimicrobial action for many quinolone-based drugs is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

In silico studies involving molecular docking and molecular dynamics simulations have been conducted on a series of novel quinoline-isoxazole hybrids. These studies have shown that these hybrid molecules exhibit excellent binding properties with the E. coli DNA gyrase protein site tandfonline.com. This suggests that the quinoline moiety of this compound likely plays a crucial role in its interaction with and inhibition of this bacterial enzyme. Further supporting this hypothesis, certain novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors, with some compounds demonstrating potent broad-spectrum antimicrobial activity nih.gov. One such derivative exhibited a significant inhibitory effect on the bacterial DNA gyrase target enzyme, with an IC50 value of 3.39 μM nih.gov.

The isoxazole ring itself is a key pharmacophore in various clinically used antibacterial agents that act by inhibiting bacterial cell wall synthesis ijrrjournal.com. For instance, isoxazole derivatives like cloxacillin and flucloxacillin exert their bactericidal effects by binding to penicillin-binding proteins (PBPs), thereby inhibiting the cross-linking of peptidoglycan in the bacterial cell wall ijrrjournal.com. While the primary mechanism of quinolones is DNA gyrase inhibition, the presence of the isoxazole moiety in this compound could contribute to a multi-target antimicrobial effect, potentially enhancing its efficacy and reducing the likelihood of resistance development.

The antimicrobial activity of quinoline-isoxazole hybrids has been evaluated against a range of bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus niger, and Candida albicans tandfonline.com. Certain synthesized compounds were found to be as potent as the standard drugs Ampicillin and Gentamycin tandfonline.com. This broad spectrum of activity underscores the potential of this chemical scaffold in antimicrobial drug discovery.

Table 1: Antimicrobial Activity of Representative Quinolone-Isoxazole Hybrids

| Compound ID | Target Organism | Potency Comparison |

|---|---|---|

| 6i | E. coli, S. aureus, A. niger | Equally potent to Ampicillin and Gentamycin |

| 6j | E. coli, S. aureus, A. niger | Equally potent to Ampicillin and Gentamycin |

Biochemical Pathway Modulation (e.g., Leukotriene Biosynthesis Inhibition)

Beyond its antimicrobial potential, the isoxazole moiety in this compound suggests a role in modulating inflammatory pathways, specifically the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators derived from arachidonic acid through the action of the enzyme 5-lipoxygenase (5-LOX) nih.govnih.gov. Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.

The general mechanism of action for these isoxazole-based 5-LOX inhibitors involves binding to the enzyme and preventing its catalytic activity, thereby blocking the conversion of arachidonic acid to leukotrienes. The carboxylic acid group present in this compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can be crucial for binding to the active site of enzymes like cyclooxygenases (COX) and lipoxygenases.

Table 2: 5-LOX Inhibitory Activity of Selected Isoxazole Derivatives

| Compound ID | IC50 (μM) |

|---|---|

| C3 | 8.47 |

| C5 | 10.48 |

| C9 | 11.25 |

| C10 | 67.06 |

Insights from Bioisosteric Replacement and Hybridization Strategies in Target Interaction

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles drughunter.comresearchgate.net. The structure of this compound offers several opportunities for bioisosteric modifications to enhance its interaction with biological targets.

Quinoline Moiety: The quinoline ring is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds preprints.org. Bioisosteric replacement of the quinoline ring with other heterocyclic systems can modulate the electronic and steric properties of the molecule, potentially leading to altered target affinity and selectivity. For example, replacing a quinazoline (B50416) heterocycle with a quinoline ring has been explored in drug design drugdesign.org.

Isoxazole Ring: The isoxazole ring itself can be a subject of bioisosteric replacement. In the development of nicotinic cholinergic receptor ligands, the isoxazole heterocycle was replaced with pyridine (B92270), oxadiazole, or an acyl group, resulting in ligands with varying affinities nih.gov. Similarly, in the context of antirhinovirus agents, 1,2,4-oxadiazoles have been prepared as bioisosteres of esters, demonstrating that such replacements can significantly impact biological activity nih.gov. Replacing the isoxazole ring in this compound could fine-tune its interaction with microbial or inflammatory targets.